3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-dichlorophenyl)prop-2-enenitrile
Overview
Description
3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-dichlorophenyl)prop-2-enenitrile is a compound with significant interest in both academic and industrial research. The compound is known for its unique chemical structure that incorporates both naphthyridine and dichlorophenyl moieties, contributing to its diverse range of applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the reaction of 2-chloronaphthyridine with a suitable trifluoromethylated reactant under controlled conditions. This is followed by coupling with 2,4-dichlorophenylacetylene in the presence of a strong base to induce nitrile formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound requires stringent reaction conditions, including precise temperature control and the use of high-purity reagents. Large-scale production often utilizes continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxides, depending on the conditions and reagents used.
Reduction: Reductive transformations often yield amino derivatives or other reduced forms.
Substitution: The presence of trifluoromethyl and dichlorophenyl groups allows for selective halogen substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Various halogenating agents such as chlorine or bromine under mild conditions
Major Products: The major products formed from these reactions include oxides, reduced derivatives, and halogen-substituted compounds, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: Used as a building block in synthetic chemistry for the development of more complex molecular architectures.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for potential therapeutic uses, particularly in oncology and infectious disease research due to its bioactive components.
Industry: Applied in materials science for the development of specialized coatings and polymers with enhanced properties.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The precise mechanism involves binding to active sites, altering the function and activity of these targets, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(3,4-dichlorophenyl)prop-2-enenitrile
3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-difluorophenyl)prop-2-enenitrile
Comparison: Compared to its analogs, 3-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-dichlorophenyl)prop-2-enenitrile exhibits unique reactivity due to the specific positioning of the dichlorophenyl group, offering distinct advantages in terms of selectivity and potency in various applications.
Properties
IUPAC Name |
3-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-2-(2,4-dichlorophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7Cl2F6N3O/c20-10-1-2-11(14(21)5-10)9(7-28)8-31-16-4-3-12-13(18(22,23)24)6-15(19(25,26)27)29-17(12)30-16/h1-6,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCFSSKXMBAOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=COC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7Cl2F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391656 | |
Record name | AC1MOKV8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400087-56-1 | |
Record name | AC1MOKV8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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